molecular formula C13H11N5OS3 B11363730 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11363730
M. Wt: 349.5 g/mol
InChI Key: VTWOYQKZNJIWEK-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with benzyl chloride to form 2-(benzylsulfanyl)-1,3,4-thiadiazole. This intermediate is then reacted with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl-substituted derivatives .

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The compound’s sulfur atoms can form reactive intermediates that disrupt cellular processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide
  • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-indol-3-yl)propanamide

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its dual thiadiazole rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C13H11N5OS3

Molecular Weight

349.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C13H11N5OS3/c1-8-10(22-18-15-8)11(19)14-12-16-17-13(21-12)20-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,16,19)

InChI Key

VTWOYQKZNJIWEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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